molecular formula C43H72Cl2P2Ru B7802476 Benzylidenebis(tricyclohexylphosphine)dichlororuthenium

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium

Cat. No.: B7802476
M. Wt: 823.0 g/mol
InChI Key: PNPBGYBHLCEVMK-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

The primary target of the Grubbs Catalyst 1st Generation is olefins . Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond . The catalyst is used to rearrange the carbon atoms in olefins, a process known as olefin metathesis .

Mode of Action

The Grubbs Catalyst 1st Generation operates through a mechanism known as olefin metathesis . This process involves the breaking and reforming of carbon-carbon double bonds in olefins . The catalyst facilitates the exchange of substituents between different olefins, a process known as transalkylidenation . This rotation of the benzylidene ligand serves as a toggle switch to trigger metathesis .

Biochemical Pathways

The Grubbs Catalyst 1st Generation affects several biochemical pathways, including:

Pharmacokinetics

It is known that the catalyst is stable and can be handled easily outside of the reaction flask .

Result of Action

The result of the action of the Grubbs Catalyst 1st Generation is the rearrangement of carbon atoms in olefins . This allows for the synthesis of a wide range of organic compounds, including polymers, biopolymers, and chemotherapeutic agents .

Action Environment

The Grubbs Catalyst 1st Generation is tolerant of many functional groups in the alkene substrates, is air-tolerant, and is compatible with a wide range of solvents . It is also known to be stable and can be handled easily outside of the reaction flask . Early catalysts were highly sensitive to air and moisture .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylidenebis(tricyclohexylphosphine)dichlororuthenium typically involves the reaction of ruthenium trichloride hydrate with tricyclohexylphosphine and benzylidene chloride. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran . The process involves multiple steps, including complexation and purification, to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems and high-throughput experimentation techniques, such as ChemBeads, allows for efficient and uniform production .

Chemical Reactions Analysis

Types of Reactions

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium primarily undergoes metathesis reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include various olefins and dienes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include polymers, cyclic compounds, and complex olefin structures. These products are valuable in various applications, including material science and pharmaceuticals .

Scientific Research Applications

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis for forming carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug discovery.

    Industry: Applied in the production of polymers and advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is unique due to its high stability, ease of handling, and broad applicability in various metathesis reactions. Its ability to function under a wide range of conditions makes it a versatile and valuable tool in both academic and industrial research .

Properties

IUPAC Name

benzylidene(dichloro)ruthenium;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPBGYBHLCEVMK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72Cl2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium
Reactant of Route 2
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium
Reactant of Route 3
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium
Reactant of Route 4
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium
Reactant of Route 5
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium
Reactant of Route 6
Reactant of Route 6
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium

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